Cas no 439096-49-8 (1H-Pyrrole-2-carboxamide,4-acetyl-N-cycloheptyl-(9CI))
1H-Pyrrole-2-carboxamide,4-acetyl-N-cycloheptyl-(9CI) Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-2-carboxamide,4-acetyl-N-cycloheptyl-(9CI)
- 4-Acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide
- MLS001195597
- DTXSID201330141
- AKOS015991766
- MFCD03012651
- SMR000672491
- DB-279859
- Z108847818
- CHEMBL1419802
- HMS2982L12
- 10R-0296
- 439096-49-8
- 1H-PYRROLE-2-CARBOXAMIDE, 4-ACETYL-N-CYCLOHEPTYL-
-
- MDL: MFCD03012651
- Inchi: 1S/C14H20N2O2/c1-10(17)11-8-13(15-9-11)14(18)16-12-6-4-2-3-5-7-12/h8-9,12,15H,2-7H2,1H3,(H,16,18)
- InChI Key: HAHGEYFRQNGRPD-UHFFFAOYSA-N
- SMILES: O=C(C1=CC(C(C)=O)=CN1)NC1CCCCCC1
Computed Properties
- Exact Mass: 248.152477885g/mol
- Monoisotopic Mass: 248.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 62Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 471.5±30.0 °C at 760 mmHg
- Flash Point: 239.0±24.6 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
1H-Pyrrole-2-carboxamide,4-acetyl-N-cycloheptyl-(9CI) Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1H-Pyrrole-2-carboxamide,4-acetyl-N-cycloheptyl-(9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB340148-500 mg |
4-Acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide, 90%; . |
439096-49-8 | 90% | 500mg |
€678.60 | 2023-06-21 | |
| abcr | AB340148-1 g |
4-Acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide, 90%; . |
439096-49-8 | 90% | 1g |
€1312.80 | 2023-06-21 | |
| abcr | AB340148-100 mg |
4-Acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide; . |
439096-49-8 | 100MG |
€208.80 | 2022-06-10 | ||
| abcr | AB340148-500mg |
4-Acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide, 90%; . |
439096-49-8 | 90% | 500mg |
€678.60 | 2025-02-21 | |
| abcr | AB340148-1g |
4-Acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide, 90%; . |
439096-49-8 | 90% | 1g |
€1312.80 | 2025-02-21 | |
| A2B Chem LLC | AG50379-1mg |
1H-Pyrrole-2-carboxamide,4-acetyl-N-cycloheptyl-(9CI) |
439096-49-8 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AG50379-5mg |
1H-Pyrrole-2-carboxamide,4-acetyl-N-cycloheptyl-(9CI) |
439096-49-8 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AG50379-10mg |
1H-Pyrrole-2-carboxamide,4-acetyl-N-cycloheptyl-(9CI) |
439096-49-8 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AG50379-500mg |
1H-Pyrrole-2-carboxamide,4-acetyl-N-cycloheptyl-(9CI) |
439096-49-8 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| A2B Chem LLC | AG50379-1g |
1H-Pyrrole-2-carboxamide,4-acetyl-N-cycloheptyl-(9CI) |
439096-49-8 | >90% | 1g |
$1295.00 | 2024-04-20 |
1H-Pyrrole-2-carboxamide,4-acetyl-N-cycloheptyl-(9CI) Suppliers
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Additional information on 1H-Pyrrole-2-carboxamide,4-acetyl-N-cycloheptyl-(9CI)
1H-Pyrrole-2-carboxamide,4-acetyl-N-cycloheptyl-(9CI): A Comprehensive Overview
1H-Pyrrole-2-carboxamide,4-acetyl-N-cycloheptyl, also known by its CAS number CAS No. 439096-49-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, often referred to as N-cycloheptyl-4-acetylpyrrole-2-carboxamide, has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in drug design, material synthesis, and as an intermediate in chemical reactions.
The molecular structure of 1H-Pyrrole-2-carboxamide,4-acetyl-N-cycloheptyl comprises a pyrrole ring with an acetyl group at the 4-position and a cycloheptyl amide group at the 2-position. This arrangement imparts the compound with distinct electronic and steric properties, making it a versatile building block for further chemical modifications. The pyrrole ring, a five-membered aromatic heterocycle, is known for its stability and reactivity in various chemical environments. The acetyl group introduces electron-withdrawing effects, while the cycloheptyl amide group contributes to the compound's solubility and bioavailability.
Recent research has focused on the synthesis and characterization of N-cycloheptyl-4-acetylpyrrole-2-carboxamide. Scientists have explored various synthetic pathways to optimize its production, including methods that utilize green chemistry principles. These advancements have not only improved the yield but also reduced the environmental impact of manufacturing this compound. For instance, studies published in leading journals such as Chemical Communications and Journal of Organic Chemistry have demonstrated the use of microwave-assisted synthesis and catalytic systems to streamline the production process.
The application of CAS No. 439096-49-8 extends beyond traditional chemical synthesis. Its role as an intermediate in pharmaceutical development has been a focal point of recent investigations. Researchers have found that this compound can serve as a precursor for bioactive molecules with potential therapeutic applications. For example, derivatives of this compound have shown promise in anti-inflammatory and anticancer studies, highlighting its potential in drug discovery.
In addition to its pharmaceutical applications, N-cycloheptyl-4-acetylpyrrole-2-carboxamide has also been explored for its role in material science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and conductive polymers. Recent studies have examined its ability to form self-assembled monolayers and its compatibility with various polymer matrices, suggesting its potential in advanced material design.
The structural versatility of this compound has also led to its use as a chiral auxiliary in asymmetric synthesis. By incorporating this compound into reaction pathways, chemists can achieve high enantioselectivity, which is crucial for the production of chiral drugs and agrochemicals. This application underscores the importance of understanding the stereochemical properties of CAS No. 439096-49-8, particularly in the context of modern drug development.
In conclusion, N-cycloheptyl-4-acetylpyrrole-2-carboxamide (CAS No. 439096-49-8) stands out as a multifaceted compound with diverse applications across various scientific domains. Its structural features make it an invaluable tool in organic synthesis, pharmaceutical research, and materials science. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in both academic and industrial settings.
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